![molecular formula C16H15N3O B3014523 N-(5,6-二氢苯并[h]喹唑啉-2-基)环丙烷甲酰胺 CAS No. 306979-36-2](/img/structure/B3014523.png)

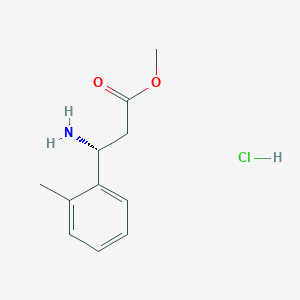

N-(5,6-二氢苯并[h]喹唑啉-2-基)环丙烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

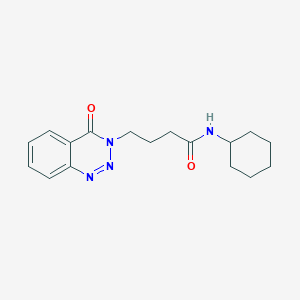

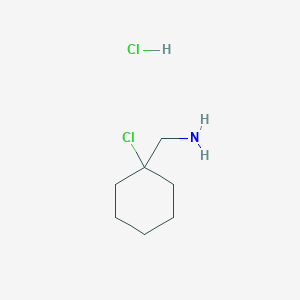

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide is a compound that likely belongs to the class of quinazolinone derivatives. Quinazolinones are a group of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities. The structure of the compound suggests that it is a hybrid molecule incorporating a 5,6-dihydrobenzo[h]quinazolin-2-yl moiety and a cyclopropanecarboxamide group.

Synthesis Analysis

The synthesis of quinazolinone derivatives can be achieved through various methods. One such method is described in the literature where quinazolin-4(3H)-ones are prepared from 2-aminobenzamides and orthoesters in the presence of acetic acid . This method involves refluxing simple 2-aminobenzamides with orthoesters and acetic acid in ethanol. For ring-substituted and hindered 2-aminobenzamides, the reaction requires more stringent conditions, such as increased equivalents of reagents and higher temperatures in a pressure tube. The described method is tolerant of various functionalities on the benzamide, allowing for a range of structures to be synthesized .

Molecular Structure Analysis

The molecular structure of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide would feature a bicyclic quinazolinone core with a dihydrobenzo[h] moiety indicating partial saturation in the benzene ring. The cyclopropanecarboxamide group attached to the quinazolinone core would introduce steric hindrance and could influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of quinazolinone derivatives can be quite diverse. For instance, cyclopropane aldehydes can react with N'-aryl anthranil hydrazides in the presence of PTSA to form tetrahydropyrrolo[1,2-a]quinazolin-5(1H)ones . This reaction involves a domino process of imine formation and intramolecular cyclization, followed by nucleophilic ring opening of the cyclopropyl ring. Although the specific reactivity of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide is not detailed, similar domino reactions could potentially be applied to synthesize related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can be characterized by various analytical techniques. Melting point, FT-IR, 1H-NMR, 13C-NMR, and HRMS are commonly used to characterize the synthesized products . These techniques provide information on the purity, functional groups, and molecular structure of the compounds. The presence of a cyclopropane ring in N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide would likely influence its physical properties, such as melting point and solubility, due to the ring strain and lipophilicity introduced by the cyclopropane moiety.

科学研究应用

抗癌和抗病毒活性

N-(5,6-二氢苯并[h]喹唑啉-2-基)环丙烷甲酰胺衍生物已证明具有有希望的抗癌和抗病毒活性。使用芳基亚甲基、硫代嘧啶和 2-(4-(噻吩-2-基)-5,6-二氢苯并[h]喹唑啉-2-基硫代)乙酸作为起始材料合成了一系列二氢苯并[h]喹唑啉衍生物。发现这些化合物具有良好的抗癌和抗病毒活性,突出了它们在治疗应用中的潜力 (Mohamed 等人,2012)。

抗血小板和抗炎活性

该化合物的衍生物还表现出显着的抗血小板和抗炎活性。设计并合成了一系列 5,6-二氢苯并[h]喹唑啉 2,4-二氨基取代化合物,与参考药物吲哚美辛相当的抗炎活性相结合,产生了与 ASA(阿司匹林)相似的强效抗血小板活性 (Brullo 等人,2012)。

抗结核剂

此外,合成了各种 N-(5,6-二氢苯并[h]喹唑啉-2-基)环丙烷甲酰胺衍生物,并评估了它们对结核分枝杆菌的体外抗结核活性。其中一些化合物表现出显着的抗结核活性,表明它们作为抗结核治疗剂的潜力 (Maurya 等人,2013)。

抗利什曼原虫剂

该化合物的衍生物还被测试了它们的体外抗利什曼原虫活性。几种合成的化合物对利什曼多诺万氏菌表现出有希望的抗利什曼原虫活性,表明它们在治疗利什曼病中的潜力 (Agarwal 等人,2009)。

属性

IUPAC Name |

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c20-15(11-6-7-11)19-16-17-9-12-8-5-10-3-1-2-4-13(10)14(12)18-16/h1-4,9,11H,5-8H2,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCNMUSIEFYJII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC=C3CCC4=CC=CC=C4C3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B3014440.png)

![2-(benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3014443.png)

![(E)-1-(4-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3014448.png)

![N-(2-fluorobenzyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3014460.png)

![N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide](/img/structure/B3014461.png)